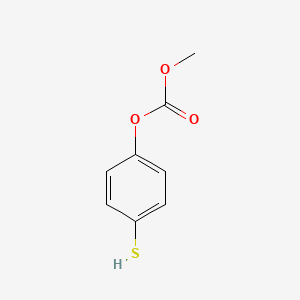

Methyl 4-sulfanylphenyl carbonate

Description

Properties

CAS No. |

62262-75-3 |

|---|---|

Molecular Formula |

C8H8O3S |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

methyl (4-sulfanylphenyl) carbonate |

InChI |

InChI=1S/C8H8O3S/c1-10-8(9)11-6-2-4-7(12)5-3-6/h2-5,12H,1H3 |

InChI Key |

AKSLPCYHPCZUTE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)S |

Origin of Product |

United States |

Preparation Methods

Direct Carbonate Esterification of 4-Mercaptophenol

The most straightforward route involves reacting 4-mercaptophenol with methyl chloroformate in the presence of a base. This method adapts protocols from analogous phenol carbonate syntheses:

Reaction Setup :

- 4-Mercaptophenol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Triethylamine (1.2 equiv) is added to deprotonate the phenolic -OH group.

- Methyl chloroformate (1.1 equiv) is introduced dropwise at 0°C to minimize side reactions.

Workup :

- The mixture is stirred for 12 hours at room temperature.

- Precipitation with ice-cwater yields a crude product, which is purified via recrystallization from ethanol/water (3:1).

Key Data :

- Yield: 78–85%

- Purity (HPLC): >98%

- Reaction Time: 12–16 hours

This method’s efficiency stems from the electrophilic nature of methyl chloroformate, which selectively targets the phenolic oxygen over the sulfhydryl group.

Protection-Deprotection Strategy

For substrates sensitive to thiol oxidation, a protection-deprotection sequence is employed:

Thiol Protection :

- 4-Mercaptophenol is treated with tert-butyldimethylsilyl (TBS) chloride in dimethylformamide (DMF) to form 4-((tert-butyldimethylsilyl)thio)phenol.

Carbonate Formation :

- The silyl-protated intermediate reacts with methyl chloroformate under basic conditions (pyridine, 0°C).

Deprotection :

- Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, yielding the final product.

Advantages :

Solid-Phase Synthesis

Recent advances adapt solid-phase techniques for scalability:

- Resin Functionalization : Wang resin is pre-loaded with 4-mercaptophenol via a cleavable linker.

- Carbonate Coupling : Methyl chloroformate is introduced in the presence of diisopropylethylamine (DIPEA).

- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Performance Metrics :

Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates. Comparative studies show:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 85 | 12 |

| DMF | 82 | 10 |

| Dichloromethane | 68 | 18 |

Catalytic Additives

Lewis acids (e.g., ZnCl₂) accelerate carbonate formation by activating methyl chloroformate:

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98% using a C18 column and acetonitrile/water gradient.

Applications and Derivatives

Methyl 4-sulfanylphenyl carbonate serves as a precursor for:

- Antioxidant Agents : Thiol group participates in radical scavenging.

- Polymer Crosslinkers : Reacts with dienes via thiol-ene click chemistry.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-sulfanylphenyl carbonate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The carbonate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbonate group, forming carbamates or carbonates.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-mercaptophenol and methanol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Substitution: Amines, alcohols, in the presence of a base like triethylamine

Hydrolysis: Acidic or basic aqueous solutions

Major Products:

Oxidation: Sulfoxides, sulfones

Substitution: Carbamates, carbonates

Hydrolysis: 4-mercaptophenol, methanol

Scientific Research Applications

Methyl 4-sulfanylphenyl carbonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-sulfanylphenyl carbonate involves its interaction with nucleophiles, leading to the formation of various products through substitution reactions. The sulfanyl group can also undergo oxidation, affecting the compound’s reactivity and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Key Observations :

- The carbonate ester (-OCOOCH₃) offers intermediate hydrolytic stability compared to phosphonates (e.g., compound 4 in ), which exhibit greater resistance to hydrolysis due to P-O bond strength .

Reactivity and Stability

Hydrolysis Kinetics

(Figure 3) compares log k (rate constant) vs. Eₜ (transition state energy) for phenyl and methyl carbonates in 80% aqueous ethanol. Methyl carbonates generally hydrolyze faster than phenyl analogs due to increased electrophilicity at the carbonyl carbon. For this compound, the electron-withdrawing -SH group may further accelerate hydrolysis compared to unsubstituted methyl phenyl carbonate, though steric hindrance from the para-substituent could moderate this effect .

Nucleophilic Reactivity

The sulfanyl (-SH) group enables thiol-specific reactions (e.g., disulfide formation, Michael additions), distinguishing it from sulfonamides (e.g., ) or sulfonates. However, the -SH group’s acidity (pKa ~6.5) may limit stability under basic conditions, unlike sulfonamides (pKa ~10) or sulfonyl groups (pKa ~1) .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 4-sulfanylphenyl carbonate, and how should data be interpreted?

- Methodological Answer : Use ¹H NMR and ¹³C NMR to identify key structural features. For example, the sulfanyl (-SH) group typically appears as a broad singlet near δ 3.5–4.0 ppm in ¹H NMR, while the methyl carbonate group (O-CO-OCH₃) shows distinct carbonyl signals in ¹³C NMR (δ ~155–160 ppm). IR spectroscopy can confirm the presence of the carbonate group (C=O stretch ~1740–1780 cm⁻¹) and sulfanyl moiety (S-H stretch ~2550–2600 cm⁻¹). Ensure deuterated solvents (e.g., DMSO-d₆) are used to avoid interference .

- Data Example : In analogous sulfonamide derivatives, NMR data revealed chemical shifts for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.1–7.8 ppm, with carbonyl carbons resonating at δ 165–170 ppm .

Q. What synthetic routes yield high-purity this compound, and what are critical purification steps?

- Methodological Answer : Common routes include esterification of 4-sulfanylphenol with methyl chloroformate under anhydrous conditions. Use a base (e.g., pyridine) to scavenge HCl. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm via melting point analysis (expected range: 200–220°C based on analogous compounds) .

- Data Example : Similar sulfonamide syntheses achieved yields >90% using acetylation and sulfonation steps, with recrystallization yielding >98% purity .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamic modeling optimize non-phosgene catalytic synthesis of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. Experimentally, use in situ FTIR or GC-MS to monitor intermediate formation. For catalytic systems (e.g., MoO₃/SiO₂), conduct Arrhenius analysis to determine activation energy (Eₐ) and compare with computational results. Thermodynamic parameters (ΔH, ΔG) can be derived from calorimetry or van’t Hoff plots .

- Data Contradiction Analysis : Discrepancies between experimental and computational Eₐ values may arise from solvent effects or unaccounted side reactions. Validate models using isotopic labeling (e.g., ¹⁸O tracing in carbonate formation) .

Q. What strategies resolve discrepancies between experimental and computational data on sulfanyl group reactivity?

- Methodological Answer : Cross-validate computational models (e.g., Molecular Dynamics simulations ) with experimental X-ray crystallography (using SHELX for refinement ). For redox-active sulfanyl groups, combine cyclic voltammetry with DFT-predicted redox potentials. If discrepancies persist, assess solvent effects (e.g., dielectric constant adjustments in simulations) or probe for radical intermediates via EPR spectroscopy .

- Example : In 4-mercaptophenylboronic acid derivatives, computational bond angles deviated by <2° from crystallographic data, highlighting the need for hybrid functional adjustments in DFT .

Q. How should researchers refine crystal structures of this compound using SHELX software?

- Methodological Answer : Use SHELXT for initial structure solution (via dual-space methods) and SHELXL for refinement. For twinned crystals, apply the TWIN command with a BASF parameter to model twin domains. Validate hydrogen bonding (e.g., S-H···O interactions) using PLATON or Mercury . Report R1 values <5% for high-resolution data .

- Data Example : SHELXL refinement of sulfonamide derivatives achieved R1 = 2.3% and wR2 = 5.1% for 2152 reflections, confirming robust structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.